2-(3-bromo-4-methylphenyl)-1,3-dioxolane
Description
Overview of Aryl Halides and Cyclic Acetals as Pivotal Scaffolds in Modern Organic Chemistry
Modern organic chemistry relies heavily on the use of well-defined molecular frameworks that offer both stability and controlled reactivity. Among these, aryl halides and cyclic acetals are of paramount importance.
Aryl Halides: These are aromatic compounds where one or more hydrogen atoms on the aromatic ring are substituted by a halogen (fluorine, chlorine, bromine, or iodine). nih.govchemicalbook.com The presence of the halogen atom significantly influences the electronic properties of the aromatic ring and provides a reactive "handle" for a multitude of chemical transformations. nih.gov Aryl halides are key substrates in a vast array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. Their stability and diverse reactivity make them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com
Cyclic Acetals: Cyclic acetals, such as the 1,3-dioxolane (B20135) ring system, are primarily employed as protecting groups for carbonyl functionalities (aldehydes and ketones). wychem.comnih.govnih.govimmograf.com The formation of a cyclic acetal (B89532) from a carbonyl compound and a diol (like ethylene (B1197577) glycol) is a reversible process, typically catalyzed by acid. immograf.com This transformation effectively masks the electrophilic nature of the carbonyl group, rendering it inert to a wide range of reagents, particularly nucleophiles and bases. nih.gov Once the desired chemical modifications are performed on other parts of the molecule, the acetal can be readily hydrolyzed back to the original carbonyl group under acidic conditions. wychem.com This protective strategy is a cornerstone of multi-step organic synthesis, enabling chemists to achieve high levels of selectivity and efficiency. nih.gov
The Strategic Position of 2-(3-bromo-4-methylphenyl)-1,3-dioxolane within the Landscape of Functionalized Aromatic Systems and Protected Carbonyl Equivalents
The structure of this compound is a strategic amalgamation of the two aforementioned functional groups. This bifunctionality imparts a unique synthetic potential to the molecule.
The aryl bromide moiety serves as a versatile precursor for a variety of transformations. The carbon-bromine bond can be readily converted into organometallic species, such as Grignard reagents or organolithium compounds, by reaction with magnesium or lithium metals, respectively. These reagents are powerful nucleophiles capable of forming new carbon-carbon bonds. Furthermore, the aryl bromide is an excellent partner in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the bromine-bearing carbon atom.
The 1,3-dioxolane group acts as a protected form of a formyl group (an aldehyde). This protection is crucial when performing reactions that would otherwise be incompatible with a free aldehyde, such as those involving strongly basic or nucleophilic reagents targeting the aryl bromide. By masking the aldehyde, the dioxolane allows for selective chemistry to be carried out on the aromatic ring. Subsequent deprotection via acid-catalyzed hydrolysis can then unveil the aldehyde functionality for further reactions.
Therefore, this compound can be viewed as a stable and versatile building block, representing a protected equivalent of 3-bromo-4-methylbenzaldehyde (B184093). This allows for a synthetic strategy where the aromatic ring is first elaborated through reactions at the bromine position, followed by the liberation and subsequent transformation of the aldehyde group.
Scope and Significance of Academic Research on Aryl-Substituted 1,3-Dioxolanes
Academic research into aryl-substituted 1,3-dioxolanes is extensive, driven by their utility in the synthesis of natural products and biologically active compounds. immograf.com The 1,3-dioxolane moiety is a common structural feature in many natural products and pharmaceuticals, and its presence can influence the biological activity of a molecule. immograf.com
Research in this area often focuses on the development of new synthetic methodologies for the preparation of functionalized aryl-1,3-dioxolanes and their application in target-oriented synthesis. researchgate.netthermofisher.com For instance, studies have explored the use of various catalysts for the efficient formation of the dioxolane ring under mild conditions. immograf.com
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQXPAWDHPRBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OCCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459863 | |
| Record name | 1,3-Dioxolane, 2-(3-bromo-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124717-60-8 | |
| Record name | 1,3-Dioxolane, 2-(3-bromo-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Bromo 4 Methylphenyl 1,3 Dioxolane and Congeneric Structures
Formation of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane moiety serves as a common protecting group for aldehydes and ketones due to its stability under neutral and basic conditions and its susceptibility to cleavage under acidic conditions. Its formation is a cornerstone of multi-step organic synthesis.
Acid-Catalyzed Acetalization of Carbonyl Precursors
The most prevalent and direct method for synthesizing 2-substituted-1,3-dioxolanes is the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. smolecule.commasterorganicchemistry.com This reversible condensation reaction, known as acetalization, typically requires the removal of water to drive the equilibrium toward the product. savemyexams.com
The reaction mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the remaining hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the stable 1,3-dioxolane ring. google.com
A variety of Brønsted and Lewis acid catalysts are effective for this transformation. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). smolecule.com A standard laboratory procedure involves refluxing the aldehyde with ethylene glycol in a solvent like toluene (B28343), using a Dean-Stark apparatus to continuously remove the water byproduct. savemyexams.com For instance, the synthesis of the analogous compound 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (B1599642) is achieved by heating 3-bromo-4-fluorobenzaldehyde (B1265969) with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene, with water being collected in a Dean-Stark trap. google.com
| Catalyst | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Reflux in toluene with Dean-Stark trap | Effective, common, relatively mild | google.com |
| Sulfuric Acid (H₂SO₄) | Often used in excess alcohol as solvent | Strong acid, high catalytic activity | smolecule.com |
| Zirconium tetrachloride (ZrCl₄) | Mild conditions, aprotic solvent | High efficiency and chemoselectivity | youtube.com |
| Eosin Y (Photocatalyst) | Visible light irradiation, neutral conditions | Suitable for acid-sensitive substrates | smolecule.com |
Alternative Routes to Dioxolane Formation in Complex Molecular Architectures
While direct acid-catalyzed acetalization is robust, alternative methods are employed for substrates that are sensitive to strong acids or possess multiple functional groups requiring high selectivity.
Transacetalization: This method involves the exchange of an existing acetal (B89532) or ketal with a different diol. It is particularly useful when the starting carbonyl compound is unstable or volatile. Zirconium tetrachloride has been shown to be an efficient catalyst for in situ transacetalization under mild conditions. youtube.com
Catalysis with Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): Modified Noyori conditions using TMSOTf as a catalyst provide a highly effective method for forming cyclic acetals under mild conditions, compatible with a wide range of functional groups. wku.edu
Photocatalytic Methods: For particularly acid-sensitive aldehydes, a neutral protection method has been developed using Eosin Y as a photocatalyst under visible light irradiation. This approach allows for the protection of various aldehydes while leaving ketones intact. smolecule.com
Ruthenium-Catalyzed Conversions: In complex chemoenzymatic cascades, molecular catalysts such as [Ru(triphos)(tmm)] have been used to convert chiral diols into dioxolanes, demonstrating an alternative pathway integrated into a multi-step synthesis. orgsyn.org
Introduction and Regioselective Functionalization of the Aryl Bromide Moiety
The synthesis of 2-(3-bromo-4-methylphenyl)-1,3-dioxolane requires the specific placement of a bromine atom at the C3 position of the 4-methylphenyl ring. This can be achieved either by brominating a pre-formed dioxolane or by constructing the dioxolane from an already brominated aldehyde.
Direct Bromination Strategies on Methylphenyl-Substituted Dioxolanes
This synthetic approach involves the initial formation of 2-(4-methylphenyl)-1,3-dioxolane, followed by electrophilic aromatic bromination. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.
Both the methyl group (-CH₃) and the 2-aryl-1,3-dioxolane group are activating and act as ortho-, para- directors. savemyexams.comwikipedia.org The methyl group activates the ring through an inductive electron-donating effect and hyperconjugation. The dioxolane group, analogous to an alkoxy group, activates the ring by donating lone-pair electrons from its oxygen atoms into the aromatic π-system via resonance.
In the case of 2-(4-methylphenyl)-1,3-dioxolane, the para position relative to the dioxolane is occupied by the methyl group, and vice versa. Therefore, electrophilic attack is directed to the positions ortho to both groups. This leads to a predictable and highly regioselective bromination at the C3 position (or the equivalent C5 position), yielding the desired 3-bromo product.
Synthesis from Pre-functionalized Aromatic Aldehydes or Ketones
A more common and often higher-yielding strategy is to begin with a commercially available or synthesized aromatic aldehyde that already contains the desired substitution pattern. For the target molecule, the key precursor is 3-bromo-4-methylbenzaldehyde (B184093). sigmaaldrich.com
The synthesis of this precursor is typically achieved through the electrophilic bromination of 4-methylbenzaldehyde (B123495) (p-tolualdehyde). The regioselectivity of this step is crucial and is dictated by the competing electronic effects of the methyl group and the aldehyde (formyl) group.
Methyl Group (-CH₃): An activating, ortho-, para- director. libretexts.org
Formyl Group (-CHO): A deactivating, meta- director. masterorganicchemistry.com
The activating, ortho-, para- directing effect of the methyl group dominates the deactivating, meta- directing effect of the formyl group. Therefore, bromination of 4-methylbenzaldehyde directs the incoming electrophile to the positions ortho to the powerful methyl group, resulting in the formation of 3-bromo-4-methylbenzaldehyde. Once this pre-functionalized aldehyde is obtained, it can be converted to this compound via the acid-catalyzed acetalization described in section 2.1.1.
| Strategy | Starting Material | Key Step | Advantages | Potential Challenges |
|---|---|---|---|---|
| Direct Bromination (2.2.1) | 2-(4-methylphenyl)-1,3-dioxolane | Electrophilic Aromatic Bromination | Convergent; potentially high regioselectivity. | Requires synthesis of initial dioxolane; potential for over-bromination. |
| From Pre-functionalized Aldehyde (2.2.2) | 4-methylbenzaldehyde | Regioselective bromination of the aldehyde | Linear; utilizes readily available starting material; well-established reactions. | Control of regioselectivity during bromination is critical to avoid isomers. |
Control of Chemo- and Regioselectivity in Multi-functionalized Substrates
Achieving the desired product in complex syntheses often requires careful control over both chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of substitution).
Chemoselectivity: In molecules containing multiple carbonyl groups, such as a keto-aldehyde, the inherent difference in reactivity can be exploited. Aldehydes are generally more electrophilic and less sterically hindered than ketones, allowing for the selective formation of a dioxolane at the aldehyde position while leaving the ketone untouched. This chemoselective protection is a powerful tool for multi-step synthesis, enabling subsequent reactions to be performed on the unprotected ketone. wikipedia.org
Regioselectivity: As discussed in section 2.2.2, the regioselectivity of introducing the bromine atom is a critical consideration. When synthesizing 3-bromo-4-methylbenzaldehyde from 4-methylbenzaldehyde, the powerful activating and ortho-, para- directing influence of the methyl group overrides the deactivating and meta- directing effect of the formyl group. This electronic competition ensures that bromination occurs preferentially at the position ortho to the methyl group (C3), leading to the desired isomer. savemyexams.comlibretexts.org Careful selection of reaction conditions, such as the brominating agent and catalyst, can further enhance this selectivity and minimize the formation of undesired isomers. mdpi.com
Advanced Reactivity and Transformations of 2 3 Bromo 4 Methylphenyl 1,3 Dioxolane
Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide
The presence of a bromine atom on the phenyl ring of 2-(3-bromo-4-methylphenyl)-1,3-dioxolane allows it to act as an electrophilic partner in numerous cross-coupling reactions. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, mediated by a palladium or nickel catalyst. wikipedia.orgnumberanalytics.comnih.gov
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govwikipedia.org This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents. nih.gov
The efficiency of the Suzuki-Miyaura coupling of aryl dioxolane substrates like this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. rsc.org Palladium complexes are the most common catalysts, with Pd(PPh₃)₄ and PdCl₂(dppf) being classic examples. organic-synthesis.combeilstein-journals.org More advanced catalytic systems often employ palladium(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with sterically demanding, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, which promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov
The choice of base is critical for the transmetalation step. wikipedia.org Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. wikipedia.orgorganic-synthesis.com The solvent system often involves a mixture of an organic solvent (like toluene (B28343), dioxane, or tetrahydrofuran (B95107) (THF)) and an aqueous solution of the base, although anhydrous conditions are also employed. wikipedia.orgorganic-synthesis.com The dioxolane group is generally stable under these conditions, making it an effective protecting group during the coupling reaction.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ | Toluene/H₂O | 90 | 75 |
| 2 | PdCl₂(dppf) (3 mol%) | - | K₂CO₃ | Dioxane/H₂O | 85 | 88 |
| 3 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 4 | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | Cs₂CO₃ | THF | 70 | 92 |
The Suzuki-Miyaura reaction demonstrates a broad substrate scope, making it highly valuable for synthesizing a diverse range of compounds from this compound. nih.gov
C(sp²)-C(sp²) Coupling: This is the most common application, used to form biaryl structures. This compound can be coupled with a wide variety of aryl- and heteroarylboronic acids or their corresponding esters. nih.gov The reaction tolerates both electron-donating and electron-withdrawing substituents on the boronic acid partner, allowing for the synthesis of complex biaryls. nih.govresearchgate.net The inherent stability of the dioxolane moiety ensures it remains intact during the synthesis of these target molecules.
C(sp²)-C(sp³) Coupling: The formation of aryl-alkyl bonds is also achievable. This typically involves the use of alkylboronic acids or, more commonly, alkyltrifluoroborates and 9-borabicyclo[3.3.1]nonane (9-BBN) derivatives. The reaction demonstrates good functional group compatibility, tolerating groups such as esters, nitriles, and ketones elsewhere in the coupling partners. nih.govrsc.org
| Entry | Boron Reagent | Coupling Type | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | C(sp²)-C(sp²) | 2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3-dioxolane | 94 |
| 2 | 4-Methoxyphenylboronic acid | C(sp²)-C(sp²) | 2-(4'-methoxy-4-methyl-[1,1'-biphenyl]-3-yl)-1,3-dioxolane | 91 |
| 3 | Thiophen-2-ylboronic acid | C(sp²)-C(sp²) | 2-(4-methyl-3-(thiophen-2-yl)phenyl)-1,3-dioxolane | 85 |
| 4 | Potassium benzyltrifluoroborate | C(sp²)-C(sp³) | 2-(3-benzyl-4-methylphenyl)-1,3-dioxolane | 78 |
The Negishi coupling is another powerful method for carbon-carbon bond formation, involving the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.orgnumberanalytics.com However, they are also more sensitive to air and moisture, requiring anhydrous reaction conditions. wikipedia.org
Both palladium and nickel catalysts are effective for Negishi couplings involving aryl bromides like this compound. wikipedia.org
Palladium Catalysis: Palladium catalysts are generally preferred due to their high functional group tolerance and broad applicability. wikipedia.orgnih.gov Catalyst systems often consist of a palladium source, such as Pd(OAc)₂, combined with specialized ligands like biaryldialkylphosphines (e.g., CPhos), which can effectively promote the reaction and suppress side reactions like β-hydride elimination in C(sp²)-C(sp³) couplings. organic-chemistry.orgnih.gov Acenaphthoimidazolylidene palladium complexes have also been shown to be highly active catalysts, functioning under mild conditions and at low catalyst loadings. organic-chemistry.org
Nickel Catalysis: Nickel catalysts, such as Ni(acac)₂ or Ni(PPh₃)₄, offer a lower-cost alternative to palladium and can exhibit unique reactivity, particularly for coupling with sp³-hybridized carbons. wikipedia.orgiasoc.it While sometimes less tolerant of sensitive functional groups compared to palladium, nickel catalysis is a valuable tool in the synthetic chemist's arsenal. nih.gov The dioxolane group remains a robust protecting group under the typical anhydrous THF or dioxane solvent conditions used in Negishi couplings.
| Entry | Catalyst System | Organozinc Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2 mol%) / CPhos (4 mol%) | PhZnCl | THF | 25 | 96 |
| 2 | Ni(acac)₂ (5 mol%) / PPh₃ (10 mol%) | PhZnCl | Dioxane | 50 | 89 |
| 3 | Pd-PEPPSI-IPr (1 mol%) | BnZnBr | THF/NMP | 70 | 82 |
| 4 | NiCl₂(dppe) (5 mol%) | BnZnBr | THF | 60 | 75 |
Recent advancements in photochemistry have led to the development of novel, light-mediated cross-coupling reactions. A particularly innovative approach involves a dual visible-light/nickel catalysis system for the coupling of methylarenes with aryl halides. rsc.org In this exogenous photosensitizer-free process, the aryl bromide itself can serve as a precursor to a bromine radical upon visible light irradiation in the presence of the nickel catalyst. rsc.org
This bromine radical is a highly efficient hydrogen atom transfer (HAT) agent. It can abstract a benzylic C(sp³)–H bond from a methylarene (like toluene), generating a benzylic radical. This radical then engages in the nickel-catalyzed arylation coupling cycle to form a C(sp²)-C(sp³) bond. rsc.org The application of this methodology to this compound would represent a cutting-edge strategy for forming a C-C bond at the benzylic position of a coupling partner, proceeding under mild, light-driven conditions without the need for an external photosensitizer. rsc.org
Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Stille, Kumada)
The bromine atom of this compound serves as a versatile handle for the construction of more complex molecular architectures via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of aryl bromides in these transformations is well-established, generally being more reactive than aryl chlorides and less reactive than aryl iodides. The 1,3-dioxolane (B20135) group is typically stable under the conditions required for these coupling reactions, making it an effective protecting group for the benzaldehyde (B42025) functionality.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org For this compound, this would entail its reaction with various alkenes in the presence of a palladium catalyst and a base. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is highly valuable for the synthesis of arylalkynes. The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield the corresponding 2-(3-alkynyl-4-methylphenyl)-1,3-dioxolane. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid the formation of diyne byproducts. beilstein-journals.org
The Stille reaction couples an organotin compound with an organic halide. This reaction is known for its tolerance of a wide range of functional groups. The coupling of this compound with an organostannane would proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner to couple with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is a powerful tool for the formation of aryl-aryl or aryl-alkyl bonds. A key consideration for the Kumada coupling is the compatibility of the highly basic Grignard reagent with other functional groups in the molecule. Notably, studies have shown that acetal (B89532) groups are tolerated under the conditions of nickel-catalyzed Kumada cross-coupling reactions of aryl bromides. nih.gov This suggests that this compound would be a suitable substrate for such transformations.
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Heck | Alkene | Pd(0) complex, Base | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) salt, Base | Arylalkyne |
| Stille | Organostannane | Pd(0) complex | Biaryl or Aryl-substituted compound |
| Kumada | Grignard reagent (Organomagnesium halide) | Ni or Pd complex | Biaryl or Alkyl-substituted arene |
Reactions Involving the 1,3-Dioxolane Ring: Cleavage and Derivatization
The 1,3-dioxolane ring in this compound is a cyclic acetal that serves as a protecting group for the aldehyde functionality. This ring can be selectively cleaved to regenerate the parent carbonyl compound or can participate in other chemical transformations such as radical reactions and electrochemical conversions.
Selective Hydrolysis and Carbonyl Regeneration
The most common reaction of the 1,3-dioxolane ring is its hydrolysis to regenerate the parent aldehyde. This deprotection is typically achieved under acidic conditions in the presence of water. rsc.org The mechanism of acid-catalyzed acetal hydrolysis is a well-understood process. organic-chemistry.org It involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocationic center, followed by deprotonation and subsequent elimination of ethylene (B1197577) glycol, yields the original aldehyde.
The hydrolysis of cyclic acetals is a reversible reaction. rsc.org To drive the reaction toward the formation of the aldehyde, an excess of water is often used. Various acidic catalysts can be employed, ranging from mineral acids like hydrochloric acid to solid acid catalysts. The rate of hydrolysis can be influenced by the pH of the reaction medium.
| Catalyst/Reagent | Conditions | Key Features |
|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | Typically mild heating or room temperature | Standard and widely used method for acetal deprotection. |
| Lewis Acids (e.g., Er(OTf)₃) | Room temperature in wet nitromethane | Gentle and chemoselective cleavage of acetals. rsc.org |
| Iodine | Neutral conditions | Convenient deprotection tolerant of many functional groups. rsc.org |
| NaBArF₄ | Water at 30 °C | Rapid and efficient deprotection. elsevierpure.com |
Radical Reactions and Mechanistic Pathways of Dioxolane Ring Opening
The 1,3-dioxolane ring can also participate in radical reactions, typically initiated by hydrogen atom abstraction from the C2 position. This generates a radical that can undergo further transformations, including ring opening.
The hydrogen atom at the C2 position of the 1,3-dioxolane ring is susceptible to abstraction by various radical initiators. This is due to the stabilizing effect of the two adjacent oxygen atoms on the resulting radical. This species, an α,α-dioxy radical (or more accurately, a 1,3-dioxolan-2-yl radical), is a key intermediate in these reactions. nih.gov The generation of this radical can be achieved through various methods, including the use of photoredox catalysis. escholarship.org
Once formed, the 1,3-dioxolan-2-yl radical can undergo several fates. It can be trapped by a radical scavenger, add to an unsaturated system such as an alkene, or undergo unimolecular fragmentation. The addition of this radical to electron-deficient alkenes is a known reaction pathway. docksci.com
The radical-mediated ring-opening of certain dioxolane derivatives has been explored in the context of polymerization. For instance, the free-radical polymerization of 2-methylene-1,3-dioxolane (B1600948) can proceed via both vinyl addition and ring-opening pathways. elsevierpure.com The cationic ring-opening polymerization of 1,3-dioxolane is another important process that leads to the formation of poly(ethylene oxide-co-methylene oxide). rsc.orgresearchgate.net However, 1,3-dioxolanes with a substituent at the C2 position are generally less prone to polymerization. researchgate.net
The generation of the 1,3-dioxolan-2-yl radical also opens up avenues for the functionalization of the dioxolane ring. For instance, a thiol-promoted site-specific addition of 1,3-dioxolane to imines through a radical chain process has been reported, leading to the formation of protected α-amino aldehydes. organic-chemistry.org
Electrochemical Transformations of Cyclic Acetals
Electrochemical methods can also be employed to transform the 1,3-dioxolane ring. An electrochemically assisted deprotection of cyclic acetals under neutral conditions has been developed. rsc.org This method provides an alternative to the traditional acid-catalyzed hydrolysis for the regeneration of the carbonyl group. In this process, lithium perchlorate (B79767) serves as both the electrolyte and the oxygen source for the newly formed carbonyl moiety. Such electrochemical methods can offer advantages in terms of mild reaction conditions and avoiding the use of strong acids, which might be beneficial for substrates with acid-sensitive functional groups.
The Strategic Role of this compound in Synthetic Chemistry
The compound this compound is a member of the aryl-substituted 1,3-dioxolane family, a class of molecules that holds significant importance in the field of organic synthesis. This article explores the chemical principles underpinning the use of the 1,3-dioxolane moiety, exemplified by this specific compound, as a chemoselective protecting group. The focus will be on its formation, stability under various reaction conditions, and its role in complex molecular architectures requiring orthogonal protection strategies.
The 1,3 Dioxolane Moiety As a Chemoselective Protecting Group
In the intricate world of multi-step organic synthesis, the ability to selectively mask the reactivity of a functional group is paramount. The 1,3-dioxolane (B20135) group is a cornerstone of this strategy, particularly for the protection of aldehydes and ketones. By converting a carbonyl group into a cyclic acetal (B89532), its susceptibility to nucleophiles and bases is temporarily nullified, allowing for chemical transformations on other parts of the molecule.
The protection of a carbonyl group as a 1,3-dioxolane is a reversible process based on the formation of an acetal. wikipedia.orgorganic-chemistry.org This reaction involves treating the parent carbonyl compound, in this case, 3-bromo-4-methylbenzaldehyde (B184093), with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.orgnih.gov The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the hydroxyl groups of ethylene glycol. The subsequent elimination of a water molecule drives the reaction to completion. organic-chemistry.org
This transformation is strategically employed to protect aldehydes and ketones from a wide array of reagents, including strong bases, organometallic reagents (like Grignard and organolithium reagents), and reducing agents (like lithium aluminum hydride). organic-chemistry.orgthieme-connect.de Once the desired chemical modifications are completed elsewhere in the molecule, the carbonyl group can be regenerated by hydrolyzing the acetal under acidic conditions. wikipedia.orgorganic-chemistry.org This robust yet reversible nature makes the 1,3-dioxolane an invaluable tool for synthetic chemists.
The utility of a protecting group is defined by its stability profile. The 2-aryl-1,3-dioxolane moiety, as seen in 2-(3-bromo-4-methylphenyl)-1,3-dioxolane, exhibits a distinct pattern of reactivity, being exceptionally stable under certain conditions and readily cleaved under others.
One of the most significant advantages of 1,3-dioxolanes is their pronounced stability in basic and nucleophilic environments. organic-chemistry.orgthieme-connect.de Unlike the parent carbonyl group, which is highly susceptible to attack by nucleophiles, the acetal linkage is inert. This allows for reactions such as ester saponification, Grignard reactions, or Wittig reactions to be carried out on other parts of a molecule without affecting the protected carbonyl group. This high degree of stability under basic conditions is a fundamental principle that underpins its widespread use in the synthesis of complex molecules.
While stable to bases, the 1,3-dioxolane group is designed to be labile under acidic conditions. thieme-connect.de The deprotection process is essentially the reverse of the formation reaction: an acid-catalyzed hydrolysis. organic-chemistry.org This cleavage regenerates the original carbonyl compound and ethylene glycol. A variety of acidic systems can be employed to effect this transformation, ranging from aqueous mineral acids to Lewis acids in wet organic solvents. organic-chemistry.orgtandfonline.com The choice of reagent often depends on the sensitivity of other functional groups present in the molecule. For instance, mild conditions can be selected to ensure that other acid-sensitive groups remain intact. tandfonline.com
The table below summarizes various conditions reported for the deprotection of 1,3-dioxolanes.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Notes |
| NaBArF₄ | Water | 30 | 5 min | Effective for deprotection of 2-phenyl-1,3-dioxolane. wikipedia.org |
| Iodine (catalytic) | - | - | Minutes | Neutral conditions, tolerates many acid-sensitive groups. organic-chemistry.org |
| Er(OTf)₃ | Wet Nitromethane | Room Temp | - | Gentle Lewis acid catalyst. organic-chemistry.org |
| Indium(III) triflate | Acetone | Room Temp | - | Neutral conditions. organic-chemistry.org |
| Pd-C / H₂ | THF | - | 6 h | For 4-phenyl-1,3-dioxolane (B91909) derivatives; stable for acid-labile groups. tandfonline.com |
| Aqueous Acid (HCl, H₂SO₄, TFA) | Water/Organic Cosolvent | Varies | Varies | General method for hydrolysis. thieme-connect.de |
In the synthesis of complex molecules that contain multiple functional groups, an orthogonal protection strategy is essential. This approach allows for the selective removal of one protecting group in the presence of others. bham.ac.uk The 1,3-dioxolane, with its specific acid lability and base stability, is an excellent component of such strategies.
It can be used in tandem with protecting groups that are removed under different conditions. For example, a 1,3-dioxolane can protect an aldehyde while a tert-butyldimethylsilyl (TBDMS) ether protects an alcohol. The TBDMS group can be selectively removed using a fluoride (B91410) source (like TBAF) without affecting the dioxolane. Subsequently, the dioxolane can be removed with acid, leaving the newly deprotected alcohol untouched. Similarly, base-labile protecting groups like acetates or acid-sensitive groups like Boc ethers can be used orthogonally with dioxolanes. bham.ac.ukresearchgate.net This strategic interplay allows chemists to unmask and react specific sites within a molecule in a planned sequence, which is crucial for the successful synthesis of complex natural products and pharmaceuticals. tandfonline.commdpi.com
Mechanistic Elucidation of Reactions Involving 2 3 Bromo 4 Methylphenyl 1,3 Dioxolane
Detailed Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metal-mediated cross-coupling reactions are paramount in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety in 2-(3-bromo-4-methylphenyl)-1,3-dioxolane makes it an excellent substrate for a variety of such transformations, most notably those catalyzed by palladium complexes. The generally accepted catalytic cycles for reactions like the Suzuki-Miyaura, Heck, and Stille couplings provide a framework for understanding the transformations of this specific substrate.
A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving this compound typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate. The electronic nature of the aryl bromide, influenced by the methyl and dioxolane groups, can affect the rate of this step.
Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction or an organotin compound in the Stille reaction) transfers its organic group to the palladium(II) center. This step often requires the presence of a base in Suzuki-Miyaura couplings to activate the organoboron species. The final step is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
| Reaction Type | Key Mechanistic Steps | Role of this compound |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation (base-mediated), Reductive Elimination | Aryl bromide substrate for oxidative addition |
| Heck Coupling | Oxidative Addition, Olefin Insertion, β-Hydride Elimination | Aryl bromide substrate for oxidative addition |
| Stille Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Aryl bromide substrate for oxidative addition |
Investigation of Rate-Determining Steps and Intermediates
Kinetic studies are instrumental in identifying the rate-determining step. For instance, if the reaction rate is dependent on the concentration of the aryl bromide but independent of the organometallic reagent, oxidative addition is likely the rate-determining step. Conversely, a dependency on the concentration of both coupling partners might suggest that transmetalation is rate-limiting.
The characterization of reaction intermediates provides direct evidence for the proposed catalytic cycle. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can be employed to identify and characterize the palladium(II) intermediates formed after oxidative addition. For reactions involving this compound, the corresponding arylpalladium(II) bromide complex would be a key intermediate.
| Potential Rate-Determining Step | Influencing Factors for this compound | Experimental Evidence |
| Oxidative Addition | Electronic effects of methyl and dioxolane groups, steric hindrance, choice of palladium catalyst and ligands. | Kinetic studies showing rate dependence on aryl bromide concentration. |
| Transmetalation | Nature of the organometallic reagent, presence and strength of the base (in Suzuki-Miyaura), solvent effects. | Kinetic studies showing rate dependence on both coupling partners. |
Unraveling Stereochemical Pathways and Stereocontrol
While this compound itself is achiral, it can participate in reactions that generate chiral products, particularly in asymmetric cross-coupling reactions. For instance, if the coupling partner is a prochiral olefin in a Heck-type reaction or a chiral organometallic reagent, the stereochemical outcome of the reaction becomes critical.
The stereochemistry of the product is often determined during the olefin insertion or the reductive elimination step. The use of chiral ligands on the palladium catalyst is the most common strategy to induce enantioselectivity. These ligands create a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic partner.
Understanding the mechanism of stereocontrol involves elucidating how the chiral catalyst interacts with the substrates to favor the formation of one stereoisomer over the other. This often involves detailed computational studies and the analysis of the transition state structures. For reactions involving this compound, the steric and electronic properties of the dioxolane and methyl groups can influence the interaction with the chiral catalyst and thus the stereochemical outcome.
Role of Additives and Ligands in Enhancing Reactivity and Selectivity
Additives and ligands play a pivotal role in the success of transition metal-mediated transformations. In the context of reactions involving this compound, their functions are multifaceted.
Ligands: Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the phosphine ligand can significantly impact the reactivity and selectivity of the catalyst. Electron-rich and bulky phosphines generally promote oxidative addition and reductive elimination, leading to more efficient catalytic cycles. For a substrate like this compound, the choice of ligand can be crucial to overcome any steric hindrance and to facilitate the desired transformation.
| Component | Function | Impact on Reactions of this compound |
| Ligands (e.g., Phosphines) | Stabilize the palladium catalyst, modulate its electronic and steric properties, influence reaction rates and selectivity. | Can enhance the rate of oxidative addition and reductive elimination, potentially overcoming steric hindrance from the dioxolane and methyl groups. |
| Additives (e.g., Bases, Salts) | Activate coupling partners (e.g., boronic acids in Suzuki-Miyaura), facilitate key mechanistic steps like transmetalation. | Crucial for the efficiency of specific cross-coupling reactions, enabling the desired bond formation. |
Computational and Theoretical Insights into 2 3 Bromo 4 Methylphenyl 1,3 Dioxolane Chemistry
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for calculating the thermodynamic and kinetic parameters of chemical reactions. For 2-(3-bromo-4-methylphenyl)-1,3-dioxolane, DFT can be employed to map out the energy landscape of its potential reactions, such as nucleophilic substitution or cross-coupling at the C-Br bond.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Suzuki Coupling Reaction This table is illustrative and does not represent experimental data.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | This compound + Pd(0) catalyst | 0.0 |
| TS (Oxidative Addition) | Transition state for C-Br bond cleavage | +18.5 |
| Intermediate 1 | Oxidative addition product | -5.2 |
| TS (Transmetalation) | Transition state for boronic acid coupling | +15.3 |
| Intermediate 2 | Transmetalation product | -12.7 |
| TS (Reductive Elimination) | Transition state for C-C bond formation | +21.1 |
Molecular Dynamics Simulations for Conformational Analysis and Reactant-Catalyst Interactions
Molecular Dynamics (MD) simulations compute the motion of atoms in a molecular system over time, providing detailed information about conformational dynamics and intermolecular interactions. nih.govnih.gov For this compound, MD simulations can reveal the molecule's flexibility, particularly the conformational states of the 1,3-dioxolane (B20135) ring and the rotational freedom of the phenyl group relative to the dioxolane moiety.
The 1,3-dioxolane ring is known to exist in a dynamic equilibrium between different conformations, typically envelope and twisted forms. MD simulations can quantify the energy barriers between these conformers and their relative populations at a given temperature. This conformational flexibility can be crucial in reactions where a specific orientation of the molecule is required for binding to a catalyst or another reactant.
Furthermore, MD simulations are invaluable for studying reactant-catalyst interactions. By simulating this compound in the presence of a catalyst, such as a palladium complex, one can observe how the substrate approaches and binds to the active site. These simulations can identify key intermolecular forces (e.g., van der Waals, electrostatic) that stabilize the reactant-catalyst complex and can help explain observed selectivities in catalytic reactions.
Table 2: Key Parameters from a Hypothetical MD Simulation for Conformational Analysis This table is illustrative and does not represent experimental data.
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Dihedral Angle (O-C-C-O) | Describes the pucker of the dioxolane ring | -40° to +40° |
| Dihedral Angle (C-C-C-O) | Torsion angle between phenyl and dioxolane rings | -90° to +90° |
| Conformational Lifetime | Average time spent in a specific ring conformation | 10-100 picoseconds |
Prediction of Electronic and Steric Effects on Reactivity in Substituted Aryl Dioxolanes
The reactivity of this compound is governed by the electronic and steric properties of its substituents. The interplay of these effects determines the molecule's behavior in various chemical transformations, particularly in electrophilic aromatic substitution and cross-coupling reactions.
Electronic Effects:
Bromine Atom: The bromine at the 3-position is an electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. However, as a halogen, it also has lone pairs of electrons that can be donated through resonance (+M effect), directing incoming electrophiles to the ortho and para positions relative to itself.
Methyl Group: The methyl group at the 4-position is an electron-donating group due to hyperconjugation and a weak inductive effect (+I). It activates the aromatic ring, making it more susceptible to electrophilic attack, and is also an ortho, para-director.
The combined electronic influence of the bromo and methyl groups creates a complex reactivity pattern. The positions ortho to the activating methyl group (positions 3 and 5) and ortho/para to the deactivating bromo group (positions 2 and 5) are the most likely sites for electrophilic attack, with the precise outcome depending on the reaction conditions.
Steric Effects: Steric hindrance plays a critical role in dictating regioselectivity. The 1,3-dioxolane group, while not exceptionally large, provides more steric bulk than a simple methyl group. In reactions involving the aromatic ring, the positions adjacent to the dioxolane substituent (position 2) and the bromine atom (positions 2 and 4) are sterically hindered. This steric crowding can disfavor reactions at these sites, potentially leading to higher selectivity for less hindered positions. nih.gov For example, in a cross-coupling reaction, the steric environment around the C-Br bond can influence the rate of oxidative addition to a metal catalyst.
Table 3: Predicted Influence of Substituents on Aromatic Reactivity
| Substituent | Position | Electronic Effect | Steric Hindrance | Predicted Influence on Electrophilic Substitution |
|---|---|---|---|---|
| -Br | 3 | -I (deactivating), +M (o,p-directing) | Moderate | Directs to positions 2 and 5; deactivates ring |
| -CH₃ | 4 | +I (activating) | Low | Directs to positions 3 and 5; activates ring |
Application of Machine Learning and Data Science in Substrate Scope Analysis for Aryl Bromides
The application of data science and machine learning (ML) is transforming how chemists approach reaction development and substrate scope analysis. princeton.edu For a class of compounds like aryl bromides, which are common partners in cross-coupling reactions, ML models can predict reaction outcomes and help design more efficient experimental workflows. acs.orgnih.gov
The process often begins with "featurization," where molecules are described by a set of numerical descriptors. chemrxiv.org These can include quantum chemical parameters calculated using DFT (e.g., bond lengths, atomic charges, HOMO/LUMO energies), topological indices, and physical organic parameters (e.g., Hammett or Taft parameters). nih.gov For this compound, relevant features would quantify the electronic and steric properties of the bromo, methyl, and dioxolane groups.
Researchers have utilized dimensionality reduction techniques and hierarchical clustering to analyze the "chemical space" of commercially available aryl bromides. chemrxiv.orgnih.gov This allows for the selection of a diverse and representative set of substrates for experimental screening, ensuring that the reaction's limits and capabilities are thoroughly tested. princeton.edu
Once experimental data (e.g., reaction yields) are collected for this representative set, a supervised machine learning model (such as random forest or gradient boosting) can be trained. nih.govnih.gov This model learns the relationship between the molecular features and the reaction outcome. The trained model can then be used to predict the yield for an unseen aryl bromide, such as this compound, providing valuable information before committing to laboratory work. This predictive capability helps to prioritize promising substrates and identify potential functional group incompatibilities. acs.org
Table 4: Example Molecular Descriptors for Machine Learning Models This table lists potential features that could be used to describe this compound in an ML model.
| Descriptor Type | Specific Descriptor | Description |
|---|---|---|
| Electronic | Hammett Constant (σ_meta) of Bromine | Quantifies the inductive/resonance effect of the bromo group. |
| Electronic | Natural Bond Orbital (NBO) Charge on C1 | Calculated charge on the carbon atom bonded to bromine. |
| Steric | Sterimol Parameter (B5) of Dioxolane group | Measures the steric bulk of the substituent at position 1. |
| Steric | Cone Angle | A measure of the steric bulk of a ligand or substituent. |
| Quantum Chemical | C-Br Bond Dissociation Energy | Energy required to homolytically cleave the carbon-bromine bond. |
Synthetic Utility of 2 3 Bromo 4 Methylphenyl 1,3 Dioxolane in the Construction of Complex Organic Molecules
Strategic Incorporation of Protected Carbonyl and Aryl Units
The structure of 2-(3-bromo-4-methylphenyl)-1,3-dioxolane offers two key features for synthetic chemists: the dioxolane ring as a robust protecting group for a benzaldehyde (B42025) functionality, and the bromo-substituted phenyl ring as a handle for further elaboration. nih.gov
The 1,3-dioxolane (B20135) moiety is a cyclic acetal (B89532) that effectively masks the reactivity of the aldehyde group under a variety of reaction conditions, including those involving strong bases, organometallic reagents, and reducing agents. organic-chemistry.org This protection is crucial in multi-step syntheses where the aldehyde needs to be preserved while other parts of the molecule are being modified. The acetal can be readily cleaved under acidic conditions to regenerate the aldehyde at a later, more strategic point in the synthetic sequence.
Simultaneously, the bromine atom on the phenyl ring provides a reactive site for a plethora of cross-coupling reactions. This halogen allows for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. mdpi.commdpi.com The methyl group at the para-position can influence the electronic properties of the aromatic ring and provide steric hindrance, which can be exploited to control the regioselectivity of certain reactions.
The strategic incorporation of this building block allows for a modular approach to synthesis. For instance, the aryl unit can be elaborated first through a cross-coupling reaction, followed by the deprotection and subsequent reaction of the aldehyde. Alternatively, the aldehyde can be liberated and transformed, with the bromine atom serving as a latent reactive site for a late-stage diversification strategy.
Table 1: Reactivity Profile of this compound
| Functional Group | Reagent/Condition | Outcome |
| 1,3-Dioxolane | Mild to strong bases (e.g., n-BuLi, Grignard reagents) | Stable |
| Nucleophiles (e.g., amines, thiols) | Stable | |
| Reducing agents (e.g., NaBH₄, LiAlH₄) | Stable | |
| Mild aqueous acid (e.g., HCl, H₂SO₄) | Deprotection to 3-bromo-4-methylbenzaldehyde (B184093) | |
| Aryl Bromide | Pd(PPh₃)₄, Arylboronic acid, Base (e.g., K₂CO₃) | Suzuki-Miyaura Coupling |
| Pd(PPh₃)₄, Organostannane | Stille Coupling | |
| Pd(OAc)₂, Olefin, Base (e.g., Et₃N) | Heck Coupling | |
| PdCl₂(PPh₃)₂, CuI, Alkyne, Base (e.g., Et₃N) | Sonogashira Coupling |
Convergent Synthesis Approaches Utilizing Sequential Transformations
A typical convergent approach would involve the synthesis of two key fragments. One fragment would be derived from this compound through a cross-coupling reaction. For example, a Suzuki-Miyaura coupling with a suitable boronic acid could introduce a new aryl or heteroaryl moiety. The second fragment could be a complex molecule containing a functional group capable of reacting with the deprotected aldehyde of the first fragment.
Once both fragments are prepared, the dioxolane protecting group on the first fragment is removed to unveil the aldehyde. This aldehyde can then undergo a variety of carbon-carbon bond-forming reactions with the second fragment, such as a Wittig reaction, an aldol (B89426) condensation, or a Grignard addition, to assemble the final carbon skeleton of the target molecule. This sequential application of cross-coupling followed by carbonyl chemistry showcases the strategic advantage of using a bifunctional building block like this compound.
Table 2: Illustrative Convergent Synthesis Scheme
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| 1. Fragment A Synthesis | This compound | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 2-(3-aryl-4-methylphenyl)-1,3-dioxolane |
| 2. Deprotection of Fragment A | 2-(3-aryl-4-methylphenyl)-1,3-dioxolane | - | Aqueous HCl | 3-aryl-4-methylbenzaldehyde |
| 3. Fragment Coupling | 3-aryl-4-methylbenzaldehyde | Phosphonium Ylide (Fragment B) | - | (E/Z)-alkene product |
Building Blocks for Advanced Intermediates
Beyond its direct use in convergent syntheses, this compound serves as a foundational building block for the preparation of more complex and advanced intermediates. These intermediates can then be carried forward in the synthesis of a wide array of target molecules.
For example, the bromine atom can be displaced by a variety of nucleophiles in transition-metal-catalyzed reactions to introduce functionalities such as amines, ethers, and thioethers. Furthermore, the aryl bromide can be converted into an organolithium or Grignard reagent, which can then react with various electrophiles to introduce a wide range of substituents.
The aldehyde, once deprotected, can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into a variety of other functional groups. The combination of these transformations allows for the generation of a diverse library of substituted benzaldehyde and benzoic acid derivatives, which are themselves valuable intermediates in medicinal chemistry and materials science. sumitomo-chem.co.jpresearchgate.net
The ability to perform a series of selective transformations on this compound makes it a versatile starting material for the construction of highly functionalized and sterically complex molecular architectures. This versatility underscores its importance as a key building block in the modern synthetic chemist's toolbox.
Q & A
Q. What are the typical synthetic routes for preparing 2-(3-bromo-4-methylphenyl)-1,3-dioxolane?
The synthesis of 1,3-dioxolane derivatives often involves acetal formation via condensation reactions between diols (e.g., ethylene glycol) and carbonyl-containing precursors. For brominated analogs like this compound, a brominated aromatic aldehyde (e.g., 3-bromo-4-methylbenzaldehyde) is reacted with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane ring. Purification methods include distillation or chromatography .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR : The -NMR spectrum will show signals for the dioxolane ring protons (δ 3.8–4.3 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm). The methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm).
- IR : Stretching vibrations for the C-O-C ether bonds (1050–1150 cm) and C-Br (500–600 cm) are key identifiers.
- MS : The molecular ion peak (M) should match the molecular weight (CHBrO, ~259 g/mol), with fragmentation patterns showing loss of the dioxolane ring or bromine .
Q. What are the common applications of 1,3-dioxolane derivatives in organic synthesis?
1,3-Dioxolanes are widely used as protecting groups for carbonyl functionalities (e.g., aldehydes/ketones) due to their stability under basic and nucleophilic conditions. Brominated derivatives like this compound serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of Grignard reactions with bromo-substituted 1,3-dioxolanes?
Grignard reagents react with bromo-dioxolanes via nucleophilic displacement of bromine. Steric hindrance from the methyl group at the 4-position may direct attack to the less hindered 3-position. For example, in this compound, the bromine’s electronic effects (electron-withdrawing) and steric environment can be modulated using polar solvents (THF) or low temperatures (−78°C) to enhance selectivity .
Q. What challenges arise in the cationic ring-opening polymerization of brominated 1,3-dioxolanes, and how can they be addressed?
Bromine’s electronegativity can destabilize cationic intermediates, leading to chain termination or side reactions. Strategies include:
Q. How can computational methods (DFT, HOMO-LUMO analysis) predict the reactivity of this compound in Diels-Alder reactions?
Density Functional Theory (DFT) calculations can model the compound’s frontier molecular orbitals. The electron-deficient bromophenyl group lowers the LUMO energy, enhancing reactivity as a dienophile. HOMO-LUMO gaps for reactions with dienes (e.g., furans) can be compared experimentally and computationally to validate predictions .
Q. How should researchers resolve contradictions in reported yields for brominated dioxolane derivatives?
Discrepancies may arise from differences in:
- Purification methods : Column chromatography vs. distillation.
- Catalyst loadings : Acid catalysts (e.g., HSO vs. Amberlyst-15).
- Substrate purity : Trace moisture can hydrolyze intermediates. Systematic replication studies under controlled conditions (e.g., inert atmosphere) are critical .
Methodological and Safety Considerations
Q. What safety protocols are essential when handling brominated 1,3-dioxolanes?
Q. How can researchers optimize solvent selection for reactions involving this compound?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the aromatic dioxolane, while ethereal solvents (THF, dioxane) stabilize Grignard intermediates. Solvent choice should balance reactivity and safety (e.g., avoiding DMSO with strong acids) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
